molecular formula C22H26N4O B12759025 alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide CAS No. 82842-21-5

alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide

Cat. No.: B12759025
CAS No.: 82842-21-5
M. Wt: 362.5 g/mol
InChI Key: OZDFQZGEYXWSRX-LDTOYTENSA-N
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Description

Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a cyano group and a cyclopropylmethyl substituent, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the cyano group and the cyclopropylmethyl substituent. Common synthetic routes may involve:

    Formation of the Ergoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.

    Addition of the Cyclopropylmethyl Group: This can be accomplished through alkylation reactions using cyclopropylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the cyclopropylmethyl substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the cyclopropylmethyl substituent may play crucial roles in modulating these interactions. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Alpha-Cyano-6-(cyclopropylmethyl)ergoline-8-propionamide can be compared with other ergoline derivatives, such as:

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.

The unique structural features of this compound, such as the cyano group and the cyclopropylmethyl substituent, distinguish it from these compounds and may contribute to its unique chemical and biological properties.

Properties

CAS No.

82842-21-5

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-[(6aR,9S)-7-(cyclopropylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C22H26N4O/c23-9-15(22(24)27)6-14-7-18-17-2-1-3-19-21(17)16(10-25-19)8-20(18)26(12-14)11-13-4-5-13/h1-3,10,13-15,18,20,25H,4-8,11-12H2,(H2,24,27)/t14-,15?,18?,20-/m1/s1

InChI Key

OZDFQZGEYXWSRX-LDTOYTENSA-N

Isomeric SMILES

C1CC1CN2C[C@@H](CC3[C@H]2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N

Canonical SMILES

C1CC1CN2CC(CC3C2CC4=CNC5=CC=CC3=C45)CC(C#N)C(=O)N

Origin of Product

United States

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